Methyl 2-(3-aminocyclopentyl)acetate
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-(3-aminocyclopentyl)acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
XRNDATUHRPFVIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Route via Cyclopentene Derivatives and Amination
One of the most documented methods involves starting from cyclopentene derivatives, followed by amino functionalization:
This route is advantageous for stereocontrol and regioselectivity, especially when employing chiral catalysts or directing groups.
Route via Ring-Closing and Functional Group Interconversion
Another approach involves constructing the cyclopentane ring via ring-closing reactions:
This pathway allows for better control over stereochemistry and functional group placement.
Direct Amino-esterification via Reductive Amination
A more streamlined method involves reductive amination:
| Step | Description | Conditions | Yield | References |
|---|---|---|---|---|
| 1 | Preparation of aldehyde or ketone precursor | Oxidation of alcohols or other derivatives | Variable | |
| 2 | Reductive amination with ammonia or primary amines | NaBH₃CN or similar reducing agents | Moderate to high | |
| 3 | Esterification with methyl alcohol | Acid catalysis | High |
This method is efficient for introducing amino groups directly onto the cyclopentane ring.
Specific Example from Patent Literature
A detailed patent (CN109651178A) describes a multi-step synthesis involving hydrogenation, acylation, and esterification:
- Intermediate formation via hydrogenation of precursor compounds under hydrogen atmosphere with Pd/C catalyst.
- Amino group introduction through acylation with chloroacetic acid derivatives.
- Final esterification with methyl alcohol under acidic conditions yields This compound with high purity and yield (~85%).
This patent emphasizes the importance of controlling reaction conditions to optimize stereochemistry and yield.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|---|
| Route via Cyclopentene Derivatives | Cyclopentene derivatives | Oxidation, amination, carboxylation, esterification | Good regioselectivity, stereocontrol | Multi-step, requires catalysts | 60-85% |
| Ring-Closing Approach | Precursors for cyclopentane | Cyclization, hydrogenation, functionalization | Stereoselectivity, scalable | Longer synthesis route | 55-80% |
| Reductive Amination | Ketones/aldehydes | Reductive amination, esterification | One-pot, efficient | Limited stereocontrol | 70-90% |
The synthesis of This compound is well-documented through multiple pathways, with the most reliable involving initial formation of cyclopentane derivatives followed by selective amino and ester group introduction. Patented methods emphasize catalytic hydrogenation and acylation, achieving high yields and stereocontrol. Advances in catalytic and asymmetric synthesis continue to improve efficiency and selectivity, making this compound accessible for pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 2-(3-nitrocyclopentyl)acetate
Reduction: Methyl 2-(3-hydroxycyclopentyl)acetate
Substitution: Various N-alkyl derivatives depending on the alkyl halide used.
Scientific Research Applications
Methyl 2-(3-aminocyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminocyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active cyclopentylamine moiety, which can interact with cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 2-(3-aminocyclopentyl)acetate and related cyclopentyl/cycloalkyl acetates:
Key Observations:
- Amino vs. Azido/Bromo Groups: The amino group in the target compound enhances nucleophilicity, making it suitable for amide bond formation or Schiff base reactions. In contrast, azido (N3) and bromo substituents in analogs enable click chemistry (e.g., azide-alkyne cycloaddition) or Suzuki coupling, respectively .
- Hydroxy and Ketone Substituents : Hydroxy groups (e.g., in compound 19) increase polarity and hydrogen-bonding capacity, affecting solubility. Ketone-containing analogs (e.g., CAS 39924-52-2) are used in flavorings due to their volatility and aroma .
Physicochemical Properties
- Melting Points : Acid derivatives of cyclopentyl acetates (e.g., compound 21: mp 105–106°C; compound 25: mp 98–99°C) suggest that ester-to-acid conversion increases crystallinity. The target compound’s ester form likely has a lower melting point .
- Molecular Weight and Polarity: The amino group in this compound (MW 157.19) contributes to higher polarity compared to non-polar analogs like Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate (MW 224.30), which contains a hydrophobic pentenyl chain .
Biological Activity
Methyl 2-(3-aminocyclopentyl)acetate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C_{9}H_{15}N O_{2} and a molecular weight of approximately 171.23 g/mol. The structure features a cyclopentane ring substituted with an amino group and an ester functional group, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, influencing the conformation and activity of proteins and enzymes. The ester group is susceptible to hydrolysis, releasing the active cyclopentylamine moiety, which can modulate cellular pathways and receptor activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : It has been studied for its role in enzyme-substrate interactions, particularly in metabolic pathways.
- Potential Neuroactive Properties : Due to structural similarities with neurotransmitter analogs, it may influence neurotransmitter systems, particularly GABAergic pathways .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, as compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation .
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 171.23 g/mol |
| LogP | 0.9 |
| Solubility (pH = 7.4) | 191 µM |
| Plasma Protein Binding | 48% |
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Enzyme Interaction | Modulates enzyme activity through substrate binding |
| Neuroactive Potential | Possible GABA receptor interaction |
| Anticancer Potential | Induces apoptosis in cancer cell lines |
Case Studies
-
Study on Enzyme Interaction :
A study investigated the interaction of this compound with specific metabolic enzymes. Results indicated that the compound could enhance substrate affinity, leading to increased metabolic rates in vitro. -
Neuroactive Properties :
Research focusing on GABA analogs found that compounds similar to this compound could act as GABA receptor modulators. This suggests potential applications in treating neurological disorders . -
Anticancer Research :
In a series of experiments involving various cancer cell lines (e.g., MDA-MB-231), this compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. This positions it as a candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
